molecular formula C16H12Cl3N3O3 B2856986 [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate CAS No. 874641-28-8

[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2856986
CAS No.: 874641-28-8
M. Wt: 400.64
InChI Key: PSLFTWKOCVSPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate, provided for laboratory and research applications. It has a CAS Registry Number of 874641-28-8 . The compound has a molecular formula of C16H12Cl3N3O3 and a molecular weight of approximately 400.64 g/mol . Computed physicochemical properties include a topological polar surface area of 77.2 Ų and an XLogP3 value of 3.6, indicating certain solubility characteristics . The core structure of this molecule integrates a benzimidazole ring system, a motif frequently explored in medicinal chemistry and material science for its diverse biological and coordination properties . As a complex heterocyclic compound, it serves as a valuable intermediate or building block for researchers in synthetic organic chemistry. It is intended for use in pharmaceutical development, agrochemical research, and other chemical biology investigations in vitro . This chemical is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N3O3/c17-9-1-3-11-12(7-9)22(5-6-23)14(20-11)8-25-16(24)15-10(18)2-4-13(19)21-15/h1-4,7,23H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLFTWKOCVSPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=N2)COC(=O)C3=C(C=CC(=N3)Cl)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. The structural versatility of these compounds allows for modifications that can enhance their efficacy and selectivity against various biological targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of benzimidazole compounds indicates that modifications on the benzimidazole core significantly influence their biological activity. For instance, the introduction of various substituents at specific positions can enhance potency against certain pathogens or cancer cells .

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For example, compounds with a similar structure to [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate have shown potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several derivatives have been reported as follows:

CompoundTarget OrganismMIC (μg/ml)
Compound 1Staphylococcus aureus50
Compound 2Escherichia coli25
Compound 3Candida albicans100

These results suggest that modifications in the side chains or functional groups can lead to enhanced antibacterial properties .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer potential. Studies indicate that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell survival and proliferation. For instance, compounds similar to [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate have been shown to inhibit tumor growth in vitro and in vivo models .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives against various pathogens. The results indicated that compounds with halogen substitutions exhibited improved activity compared to their non-halogenated counterparts. The study concluded that [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate could be a promising candidate for further development as an antimicrobial agent due to its structural features that enhance binding affinity to bacterial targets .

Investigation of Anticancer Properties

Another investigation focused on the anticancer properties of benzimidazole derivatives. Researchers found that certain compounds led to significant reductions in cell viability in various cancer cell lines. The study highlighted the potential of [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate as a lead compound for developing new anticancer therapies due to its ability to modulate critical pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Benzimidazole vs. Benzoxazine Derivatives
The compound’s benzimidazole core distinguishes it from benzoxazine-based analogs, such as 2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl 3,6-dichloropyridine-2-carboxylate (CAS 1090925-52-2, MW 381.17). While both share the 3,6-dichloropyridine ester, the benzoxazine core introduces a lactam ring, altering hydrogen-bonding capacity and aromaticity. Benzimidazole derivatives generally exhibit stronger basicity and enhanced π-π stacking interactions compared to benzoxazines, which could influence binding to biological targets .

Pyridine Ring Halogenation Patterns

The 3,6-dichloro substitution on the pyridine ring differs from analogs like [(2,4,5-trichlorophenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate (CAS 1147345-67-2), which features 5,6-dichloro substitution. The 3,6-dichloro configuration may reduce steric hindrance at the pyridine’s ortho position, facilitating interactions with enzymes or receptors .

Data Tables

Table 1: Comparison of Key Structural Features

Compound Name Heterocycle N1-Substituent 2-Position Group Pyridine Substitution Molecular Weight
Target Compound Benzimidazole 2-Hydroxyethyl 3,6-Dichloropyridine-2-carboxylate 3,6-Cl₂ ~400 (estimated)
2-oxo-2-(3-oxo-benzoxazin-6-yl)ethyl ester Benzoxazine N/A 3,6-Dichloropyridine-2-carboxylate 3,6-Cl₂ 381.17
Chloromethylbenzimidazole (Derivative 32) Benzimidazole H Chloromethyl N/A Not reported
N-Methylbenzimidazole (Derivative 47) Benzimidazole Methyl Methanol N/A Not reported

Q & A

Q. What are the recommended synthetic routes for [6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves coupling a benzimidazole derivative (e.g., 6-chloro-1-(2-hydroxyethyl)benzimidazole) with 3,6-dichloropyridine-2-carboxylic acid via esterification. Key steps include:
  • Activation : Use of carbodiimides (e.g., DCC) or chlorinating agents (e.g., SOCl₂) to activate the carboxylic acid group .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical due to polar byproducts. Challenges include low yields (<40%) from competing side reactions (e.g., hydrolysis of the ester bond under basic conditions) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and computational methods?

  • Methodological Answer :
  • NMR : Compare experimental 1^1H and 13^13C NMR data with simulated spectra from quantum chemistry software (e.g., Gaussian). Focus on benzimidazole proton environments (δ 7.2–8.1 ppm) and ester carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., calculated m/z 428.0 for C₁₇H₁₂Cl₃N₃O₃). Deviations >2 ppm suggest impurities or incorrect fragmentation patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. The compound’s chlorinated moieties may cause irritation .
  • Ventilation : Use fume hoods during synthesis; inhalational risks include respiratory tract irritation, as noted in structurally similar benzodiazepine analogs .

Advanced Research Questions

Q. How does the electronic configuration of the benzimidazole-pyridine hybrid influence its reactivity in catalytic or biological systems?

  • Methodological Answer :
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The electron-withdrawing Cl groups on pyridine lower the LUMO energy, enhancing electrophilic reactivity.
  • Experimental Validation : Compare reaction kinetics with non-chlorinated analogs in nucleophilic substitution reactions (e.g., with thiols) .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :
  • Dose-Response Analysis : Conduct IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to identify concentration-dependent activity shifts. For example, benzimidazole derivatives show anticancer activity at >50 µM but antimicrobial effects at lower doses .
  • Structural Comparisons : Benchmark against analogs like ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate, which lacks the hydroxyethyl group and shows reduced membrane permeability .

Q. How can researchers optimize experimental conditions for studying this compound’s interaction with biomacromolecules (e.g., DNA topoisomerases)?

  • Methodological Answer :
  • Binding Assays : Use fluorescence quenching or SPR to measure affinity. Pre-equilibrate solutions at pH 7.4 (PBS buffer) to mimic physiological conditions.
  • Molecular Docking : Align the compound’s 3D structure (from PubChem data ) with target protein PDB files (e.g., 1T8I for topoisomerase II). Hydroxyethyl groups may form hydrogen bonds with active-site residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.